molecular formula C5H4ClN5 B3166416 5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 91115-01-4

5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine

Cat. No.: B3166416
CAS No.: 91115-01-4
M. Wt: 169.57 g/mol
InChI Key: GGKFADMOQZGHCS-UHFFFAOYSA-N
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Description

5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H4ClN5. It is a member of the pyrimidotriazine family, characterized by a fused ring system containing both pyrimidine and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chlorouracil with hydrazine hydrate, followed by cyclization with formic acid. The reaction mixture is stirred at elevated temperatures (around 100°C) for several hours, then cooled and filtered to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in microbial metabolism, leading to cell death. In anticancer research, the compound may interfere with DNA replication and repair processes, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials, offering advantages over simpler heterocycles in terms of stability and reactivity .

Properties

IUPAC Name

5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-4-3-5(9-1-8-4)11-10-2-7-3/h1-2H,(H,7,10)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKFADMOQZGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324655
Record name 5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91115-01-4
Record name NSC407412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine
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5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine
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5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine
Reactant of Route 6
5-Chloro-1,4-dihydropyrimido[5,4-e][1,2,4]triazine

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